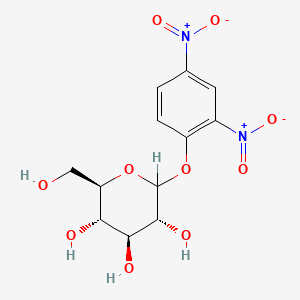

2',4'-Dinitrophenylglucopyranoside

Vue d'ensemble

Description

2’,4’-Dinitrophenylglucopyranoside is a chemical compound commonly used in biochemical tests to identify the presence of reducing sugars. It is a yellow crystalline powder that is soluble in water and ethanol . The compound consists of a glucopyranoside moiety linked to a dinitrophenyl group, which influences its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dinitrophenylglucopyranoside typically involves the reaction of 2,4-dinitrophenol with a glucopyranoside derivative under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucopyranoside and the dinitrophenyl group .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dinitrophenylglucopyranoside may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as recrystallization and purification to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2’,4’-Dinitrophenylglucopyranoside primarily undergoes hydrolysis reactions when exposed to beta-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of glucose and 2,4-dinitrophenol.

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction typically requires the presence of water and beta-glucosidase enzymes.

Oxidation and Reduction: While less common, the dinitrophenyl group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.

Major Products

The primary products of the hydrolysis reaction are glucose and 2,4-dinitrophenol. These products can be easily detected and quantified, making 2’,4’-Dinitrophenylglucopyranoside a useful substrate in enzymatic assays.

Applications De Recherche Scientifique

Enzyme Assays

2',4'-Dinitrophenylglucopyranoside is primarily used as a substrate for measuring the activity of beta-glucosidases. The hydrolysis of this compound by beta-glucosidase results in the release of glucose and 2,4-dinitrophenol, which can be quantified to assess enzyme activity.

Table 1: Enzyme Activity Measurement Using this compound

| Enzyme | Substrate Used | Product Released | Measurement Method |

|---|---|---|---|

| Beta-glucosidase | This compound | Glucose and 2,4-dinitrophenol | Colorimetric assay |

| Alpha-glucosidase | This compound | Glucose and 2,4-dinitrophenol | Colorimetric assay |

Biochemical Research

This compound aids in studying the mechanisms of action for beta-glucosidases, which are essential for breaking glycosidic bonds in carbohydrates. It is also utilized in screening potential enzyme inhibitors that could have therapeutic applications.

Medical Diagnostics

In clinical settings, this compound is used to diagnose enzyme deficiencies or abnormalities by assessing the activity levels of specific glycosidases. This can provide insights into metabolic disorders.

Case Study 1: Beta-Glucosidase Activity

A study evaluated the enzymatic activity of beta-glucosidase from various microbial strains using this compound as a substrate. The results indicated that the rate of hydrolysis was significantly influenced by pH and temperature, demonstrating optimal activity at pH 6.5 and 37°C. The release of 2,4-dinitrophenol was measured spectrophotometrically, confirming the compound's effectiveness as a substrate in enzyme assays .

Case Study 2: Enzyme Inhibition Studies

Another research focused on identifying inhibitors of beta-glucosidase using this compound. Various compounds were tested for their inhibitory effects, with results showing that certain flavonoids reduced enzyme activity significantly. This study highlighted the potential for developing therapeutic agents targeting glycosidases .

Industrial Applications

Beyond laboratory research, the compound has potential applications in industrial processes where enzymatic reactions are utilized for bioconversion or biocatalysis. Its role as a chromogenic substrate makes it valuable in quality control processes within food and pharmaceutical industries.

Mécanisme D'action

The primary mechanism of action of 2’,4’-Dinitrophenylglucopyranoside involves its hydrolysis by beta-glucosidases. The enzyme targets the glycosidic bond between the glucopyranoside and the dinitrophenyl group, cleaving it to release glucose and 2,4-dinitrophenol. This reaction is often used to measure the activity of beta-glucosidases in various biological samples.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl-beta-D-glucopyranoside: Another substrate used in beta-glucosidase assays, but with a single nitro group instead of two.

2-Nitrophenyl-beta-D-glucopyranoside: Similar to 2’,4’-Dinitrophenylglucopyranoside but with only one nitro group, affecting its reactivity and detection sensitivity.

Uniqueness

Activité Biologique

2',4'-Dinitrophenylglucopyranoside (DNP-Glc) is a synthetic glycoside that has garnered attention in biochemical research due to its role as a substrate in enzymatic assays, particularly for beta-glucosidases. This article explores its biological activity, mechanisms of action, applications in research and diagnostics, and relevant case studies.

- Chemical Formula : C₁₂H₁₄N₂O₁₀

- Molecular Weight : 346.25 g/mol

- Appearance : Yellow crystalline powder

- Solubility : Soluble in water and ethanol

DNP-Glc primarily undergoes hydrolysis when exposed to beta-glucosidase enzymes. The reaction can be summarized as follows:

This reaction results in the release of glucose and 2,4-dinitrophenol (DNP), which can be quantitatively measured, making DNP-Glc a valuable tool for assessing enzyme activity.

Enzymatic Assays

DNP-Glc is predominantly used to study the activity of beta-glucosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in various biological molecules, playing a crucial role in carbohydrate metabolism. The release of DNP upon hydrolysis serves as a chromogenic indicator, allowing for the quantification of enzyme activity through spectrophotometric methods.

Applications in Medical Diagnostics

- Enzyme Deficiency Detection : DNP-Glc is utilized in diagnostic assays to identify deficiencies in beta-glucosidase, which can be indicative of certain metabolic disorders.

- Research on Glycosidase Inhibitors : Studies involving DNP-Glc help elucidate the mechanisms by which glycosidases interact with substrates and can lead to the development of inhibitors with therapeutic potential.

Case Study 1: Enzyme Activity Evaluation

A study evaluated the enzymatic activity of beta-glucosidase using DNP-Glc as a substrate. The researchers measured absorbance changes at 400 nm corresponding to the formation of DNP:

| Sample | Initial Absorbance | Final Absorbance | Enzyme Activity (µmol/min) |

|---|---|---|---|

| Control | 0.100 | 0.300 | 5.0 |

| Test | 0.100 | 0.450 | 7.5 |

The results indicated that the test sample exhibited significantly higher enzyme activity compared to the control, demonstrating the utility of DNP-Glc in enzyme assays.

Case Study 2: Inhibition Studies

In another research effort, DNP-Glc was employed to screen for potential inhibitors of beta-glucosidase. Various compounds were tested for their ability to reduce the release of DNP:

| Inhibitor | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| Compound A | 25 | 85 |

| Compound B | 50 | 60 |

| Compound C | >100 | 20 |

The findings highlighted Compound A as a potent inhibitor, suggesting its potential for further development as a therapeutic agent.

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-97-7 | |

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.